

An In-depth Technical Guide on α -Hydroxycyclohexyl Phenyl Ketone

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Compound of Interest

Compound Name: AVX 13616

Cat. No.: B10800273

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Introduction

α -Hydroxycyclohexyl phenyl ketone, a compound with the chemical formula $C_{13}H_{16}O_2$, is a widely utilized photoinitiator in ultraviolet (UV) radiation-curable technologies.^{[1][2]} Commonly known by trade names such as Irgacure 184 and Photoinitiator 184, its primary function is to initiate polymerization reactions upon exposure to UV light.^{[3][4][5]} This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, mechanism of action, and relevant experimental protocols, tailored for a scientific audience. Although the identifier **AVX 13616** is not a standard designation for this compound, this document will focus on the well-established properties of α -hydroxycyclohexyl phenyl ketone (CAS No. 947-19-3).

Chemical Structure and Identification

α -Hydroxycyclohexyl phenyl ketone is an organic compound featuring a cyclohexyl ring and a phenyl group attached to a ketone. It is classified as an α -hydroxyketone and belongs to the family of alkyl-phenylketones.

Table 1: Compound Identification

Identifier	Value	Source(s)
IUPAC Name	(1-hydroxycyclohexyl)-phenylmethanone	
CAS Number	947-19-3	
Molecular Formula	C13H16O2	
Molecular Weight	204.27 g/mol	
InChI Key	QNODIIQQMGDSEF-UHFFFAOYSA-N	
SMILES	C1CCC(CC1)(C(=O)C2=CC=CC=C2)O	
Synonyms	1-Benzoylcyclohexanol, Irgacure 184, Photoinitiator 184	

Physicochemical Properties

The physical and chemical properties of α -hydroxycyclohexyl phenyl ketone are critical for its application in various formulations. It typically appears as a white to off-white crystalline solid.

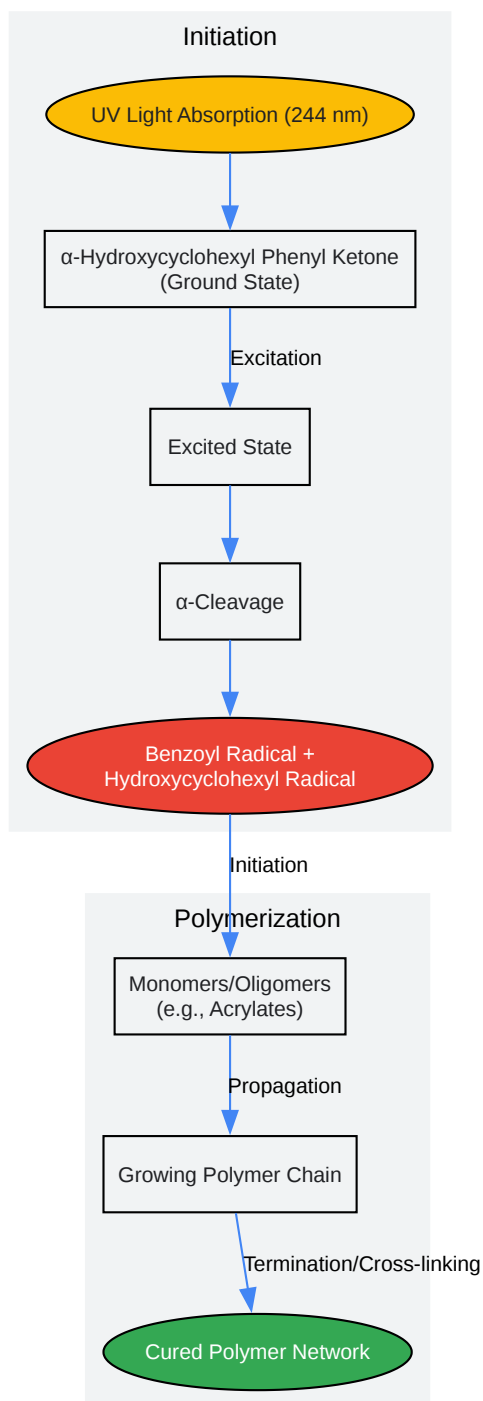
Table 2: Physicochemical Data

Property	Value	Source(s)
Melting Point	46 - 50 °C	
Boiling Point	> 225 °C; 175 °C at 15 mmHg	
Density	1.17 g/cm ³	
Flash Point	> 150 °C	
UV Absorption Maximum	244 nm	
Water Solubility	Slightly soluble (1108 mg/L at 25°C)	
Solubility in other solvents	Soluble in acetone, butyl acetate, methanol, and toluene	
logP	2.81	

Mechanism of Action: Photoinitiation

α -Hydroxycyclohexyl phenyl ketone is a Norrish Type I photoinitiator. This classification signifies that upon absorption of UV light, the molecule undergoes α -cleavage, a homolytic cleavage of the bond between the carbonyl group and the adjacent carbon atom of the cyclohexyl ring, to generate two free radical fragments. These highly reactive species, the benzoyl and hydroxycyclohexyl radicals, then initiate the polymerization of monomers and oligomers, such as acrylates. The high efficiency of this process is reflected in its dissociation quantum yield of approximately 0.8.

The process begins with the excitation of the molecule to an excited electronic state upon UV light absorption. The molecule then typically undergoes intersystem crossing to a triplet state, from which the efficient α -cleavage occurs. The rate of radical production is directly related to the intensity of the UV light source.

Photoinitiation Mechanism of α -Hydroxycyclohexyl Phenyl Ketone[Click to download full resolution via product page](#)

Caption: Photoinitiation and polymerization process initiated by α -hydroxycyclohexyl phenyl ketone.

Experimental Protocols: Synthesis

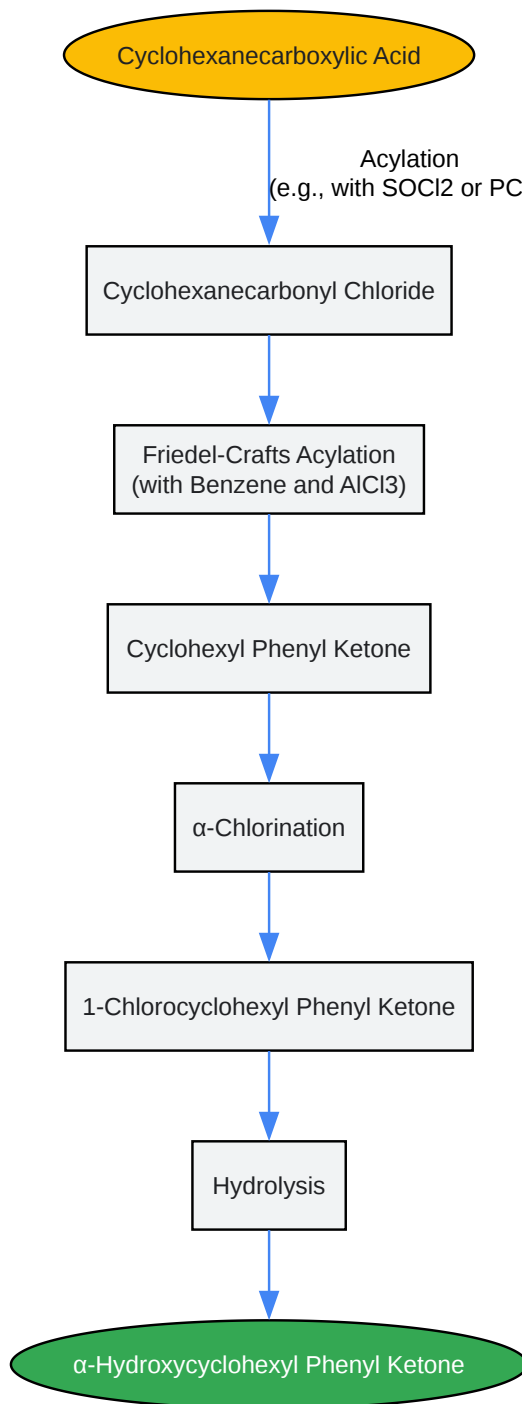
The synthesis of α -hydroxycyclohexyl phenyl ketone is typically a multi-step process. Several methods have been described, with a common route involving the Friedel-Crafts acylation of benzene with cyclohexanecarbonyl chloride, followed by chlorination and hydrolysis.

Method 1: Synthesis via Chlorination and Hydrolysis

- Preparation of Cyclohexyl Phenyl Ketone:
 - Anhydrous aluminum chloride (0.6 mol) is added to a reaction vessel containing benzene (3 mol) under cooling in an ice-water bath.
 - Cyclohexanoyl chloride (0.5 mol) is added dropwise while maintaining the temperature between 0-5 °C.
 - After the addition, the mixture is slowly heated to reflux (approximately 78 °C) and reacted for 6 hours.
 - The reaction mixture is then cooled, and 20% dilute hydrochloric acid is added.
 - The organic phase is separated and benzene is recovered via vacuum distillation to yield cyclohexyl phenyl ketone.
- Chlorination and Hydrolysis:
 - The synthesized cyclohexyl phenyl ketone reacts with hydrogen peroxide and a hydrochloric acid solution in the presence of a molecular sieve catalyst to produce 1-chlorocyclohexyl phenyl ketone.
 - The 1-chlorocyclohexyl phenyl ketone then undergoes a hydrolysis reaction with an aqueous sodium hydroxide solution to yield the final product, α -hydroxycyclohexyl phenyl ketone.

Method 2: Synthesis using Phosphorus Trichloride

- Acylation:
 - Cyclohexanecarboxylic acid is reacted with phosphorus trichloride at elevated temperatures (e.g., $60 \pm 2^{\circ}\text{C}$ for at least 4 hours) to produce cyclohexanecarbonyl chloride. The weight ratio of cyclohexanecarboxylic acid to phosphorus trichloride is approximately 2:1.
- Friedel-Crafts Acylation:
 - The resulting cyclohexanecarbonyl chloride is reacted with benzene in the presence of a Lewis acid catalyst such as aluminum trichloride. The weight ratio of benzene, aluminum chloride, and cyclohexanecarbonyl chloride is approximately 9:3:3.26.
- Hydrolysis:
 - The intermediate complex is hydrolyzed, typically with a dilute acid, to yield cyclohexyl phenyl ketone.
- Chlorination and Alkaline Hydrolysis:
 - The cyclohexyl phenyl ketone is then chlorinated and subsequently hydrolyzed under alkaline conditions to form α -hydroxycyclohexyl phenyl ketone.

General Synthesis Workflow for α -Hydroxycyclohexyl Phenyl Ketone[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of α -hydroxycyclohexyl phenyl ketone.

Toxicology and Safety

While widely used, it is important to handle α -hydroxycyclohexyl phenyl ketone with appropriate safety precautions. It may cause skin and eye irritation. Inhalation and ingestion should be avoided.

Table 3: Acute Toxicity Data for Freshwater Microcrustaceans

Species	Endpoint	Value (mg/L)
Thamnocephalus platyurus	L(E)C50	27 - 55
Daphnia magna	L(E)C50	27 - 55
Heterocypris incongruens	L(E)C50	27 - 55

Long-term exposure of *Daphnia magna* to concentrations of 0.1 and 1.0 mg/L did not show significant effects on ehippia hatching or organismal fitness over three generations.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this chemical does not meet the hazard criteria in the majority of reports. However, some sources indicate it can cause skin and serious eye irritation, and may cause respiratory irritation. It is recommended to handle this compound in a well-ventilated area and wear appropriate personal protective equipment, including gloves and safety goggles.

Conclusion

α -Hydroxycyclohexyl phenyl ketone is a highly efficient Norrish Type I photoinitiator with well-characterized chemical and physical properties. Its primary application lies in UV-curable systems where it plays a crucial role in initiating polymerization. The synthesis of this compound is well-documented, allowing for its production for various industrial and research applications. While it has a generally favorable safety profile, appropriate handling procedures should always be followed to minimize exposure and potential irritation. This guide provides a foundational understanding for researchers and professionals working with this versatile photoinitiator.

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